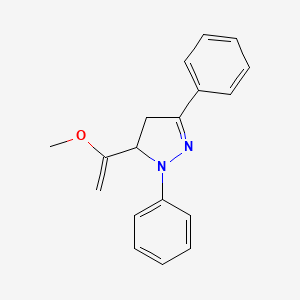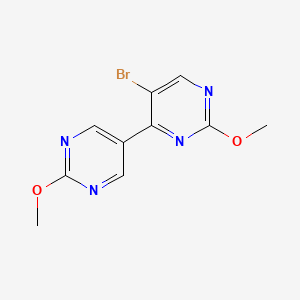
4,5'-Bipyrimidine, 5-bromo-2,2'-dimethoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5’-Bipyrimidine, 5-bromo-2,2’-dimethoxy- is a chemical compound that belongs to the class of bipyrimidines. This compound is characterized by the presence of two pyrimidine rings connected by a single bond, with bromine and methoxy groups attached to the rings. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5’-Bipyrimidine, 5-bromo-2,2’-dimethoxy- can be achieved through several methods. One common approach involves the bromination of 2,2’-bipyrimidine using bromine in the presence of a suitable solvent. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound often involves scalable synthesis techniques. For example, a scalable synthesis of 5,5’-dibromo-2,2’-bipyridine, a related compound, has been developed. This method involves the reaction of 2,2’-bipyridine with bromine in a steel bomb reaction vessel, followed by purification steps to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
4,5’-Bipyrimidine, 5-bromo-2,2’-dimethoxy- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using suitable reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, reducing agents, and oxidizing agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of the original compound with different functional groups attached .
Scientific Research Applications
4,5’-Bipyrimidine, 5-bromo-2,2’-dimethoxy- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is used in studies involving molecular interactions and binding properties.
Industry: The compound is used in the production of advanced materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 4,5’-Bipyrimidine, 5-bromo-2,2’-dimethoxy- involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4,5’-Bipyrimidine, 5-bromo-2,2’-dimethoxy- include:
- 5-Bromo-2,4-dimethoxypyrimidine
- 5-Bromo-2-iodopyrimidine
- 2,4-Dimethoxy-5-bromopyrimidine .
Uniqueness
What sets 4,5’-Bipyrimidine, 5-bromo-2,2’-dimethoxy- apart from these similar compounds is its specific substitution pattern and the presence of both bromine and methoxy groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications .
Properties
CAS No. |
59549-38-1 |
|---|---|
Molecular Formula |
C10H9BrN4O2 |
Molecular Weight |
297.11 g/mol |
IUPAC Name |
5-bromo-2-methoxy-4-(2-methoxypyrimidin-5-yl)pyrimidine |
InChI |
InChI=1S/C10H9BrN4O2/c1-16-9-12-3-6(4-13-9)8-7(11)5-14-10(15-8)17-2/h3-5H,1-2H3 |
InChI Key |
MBUDUXICPOSFOT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C=N1)C2=NC(=NC=C2Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


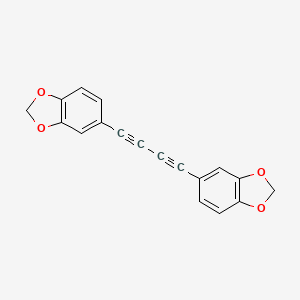
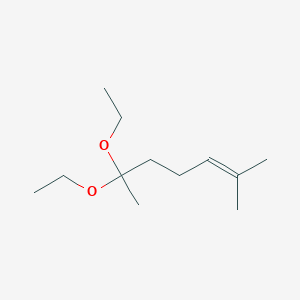
![1H-Isoindole-1,3(2H)-dione, 2-[3-(butylsulfonyl)-2-chloropropyl]-](/img/structure/B14614733.png)
![1-[(E)-hydrazinylidenemethyl]-3-(3-octylsulfanylpropyl)urea](/img/structure/B14614743.png)

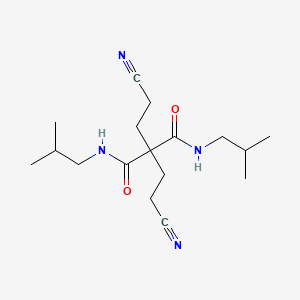
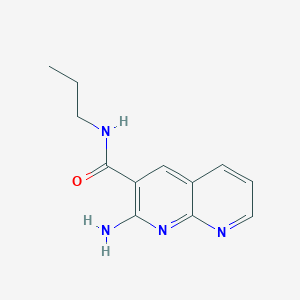

![N-[(E)-2-methylhept-2-enyl]pyrrolidine-1-carboxamide](/img/structure/B14614782.png)

![4-[(E)-(4-Butoxyphenyl)diazenyl]phenyl 3-bromopropanoate](/img/structure/B14614793.png)
![Ethyl 2-(7-ethyl-6-oxo-1,3,4,8,9,9a-hexahydropyrazino[1,2-c]pyrimidin-2-yl)acetate](/img/structure/B14614799.png)
